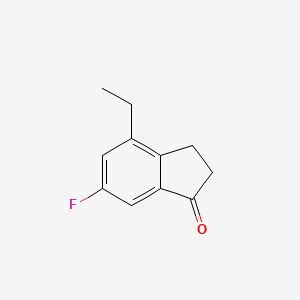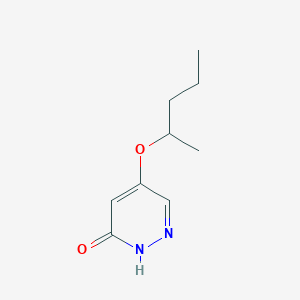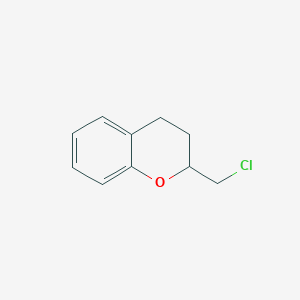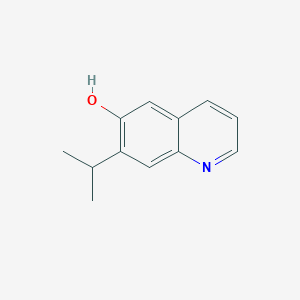
4-methoxy-N,1-dimethyl-1H-indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N,1-dimethyl-1H-indol-2-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the 4-position and a dimethylamine group at the 1-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyindole.
N-Methylation: The 4-methoxyindole undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Dimethylation: The resulting N-methyl-4-methoxyindole is further reacted with formaldehyde and dimethylamine to introduce the dimethylamine group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-N,1-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 4-methoxy-N,1-dimethyl-1H-indole-2-one.
Reduction: Formation of reduced derivatives like this compound.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Similar structure but with an ethylamine side chain.
4-methoxyindole: Lacks the dimethylamine group.
N,N-dimethyltryptamine (DMT): Lacks the methoxy group at the 4-position.
Uniqueness
4-methoxy-N,1-dimethyl-1H-indol-2-amine is unique due to the presence of both the methoxy group and the dimethylamine group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-methoxy-N,1-dimethylindol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-12-11-7-8-9(13(11)2)5-4-6-10(8)14-3/h4-7,12H,1-3H3 |
InChI-Schlüssel |
AJYYPUCUWXNHFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(N1C)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)


